molecular formula C10H9NO2 B13098238 1-(1-Hydroxy-1H-indol-2-yl)ethanone

1-(1-Hydroxy-1H-indol-2-yl)ethanone

Cat. No.: B13098238
M. Wt: 175.18 g/mol
InChI Key: DDZLKBLAXCDVGT-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-1H-indol-2-yl)ethanone is an organic compound with the chemical formula C10H9NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-1H-indol-2-yl)ethanone can be synthesized through an acylation reaction. The process involves dissolving indole in acetic anhydride and using sodium acetate as a catalyst. The reaction mixture is stirred at a constant temperature for several hours, resulting in the formation of the desired compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Hydroxy-1H-indol-2-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity. The specific pathways and targets depend on the context of its application, whether in therapeutic or industrial settings .

Comparison with Similar Compounds

Uniqueness: 1-(1-Hydroxy-1H-indol-2-yl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives

Biological Activity

1-(1-Hydroxy-1H-indol-2-yl)ethanone, also known as 2-hydroxy-1-(1H-indol-3-yl)ethanone, is a compound belonging to the indole family. Its unique structure, characterized by a hydroxyl group and an ethanone moiety attached to the indole skeleton, contributes significantly to its biological activity. This article explores the biological properties of this compound, including its antioxidant, antimicrobial, and potential therapeutic effects.

  • Molecular Formula : C10_{10}H9_{9}NO\
  • Molecular Weight : 175.18 g/mol
  • Structural Features : The presence of hydroxyl and ketone functional groups enhances its reactivity and biological profile.

Biological Activities

This compound has been studied for various biological activities:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress and related diseases. The antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents .

Urease Inhibition

Recent studies have highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme produced by Helicobacter pylori, which is associated with gastric ulcers and cancer. The compound demonstrated effective urease inhibitory activity with an IC50_{50} value comparable to standard inhibitors .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Features
2-HydroxyindoleIndole derivativeExhibits antioxidant properties
Indole-3-acetic acidPlant hormoneInvolved in plant growth regulation
IndomethacinNonsteroidal anti-inflammatory drugUsed for pain relief and inflammation
5-HydroxyindoleNeurotransmitter precursorPotential role in mood regulation

While these compounds share the indole structure, the unique functional groups in this compound enhance its reactivity and biological profile, particularly in interactions with enzymes and receptors.

Case Studies

Several case studies have documented the biological activities of this compound:

Case Study 1: Antioxidant Efficacy

In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. The IC50_{50} values were significantly lower than those observed for common antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth at concentrations as low as 50 μg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 3: Urease Inhibition

In a study evaluating urease inhibitors, this compound showed an IC50_{50} value of 0.0516 mM, surpassing many known urease inhibitors. This positions it as a promising candidate for further development in treating H. pylori-related conditions .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(1-hydroxyindol-2-yl)ethanone

InChI

InChI=1S/C10H9NO2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-6,13H,1H3

InChI Key

DDZLKBLAXCDVGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1O

Origin of Product

United States

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